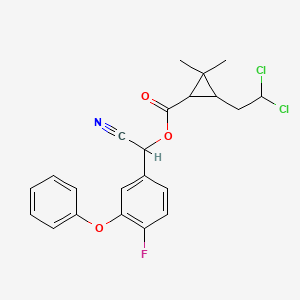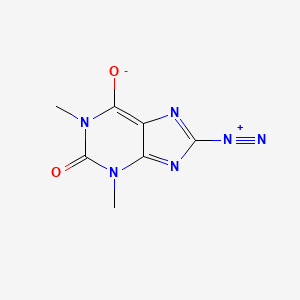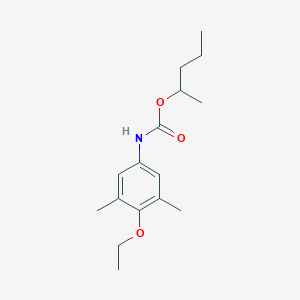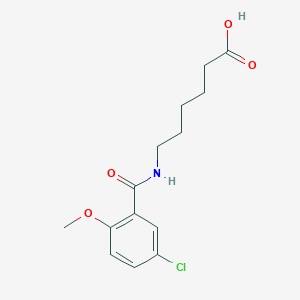
3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A suitable naphthalene derivative.
Functional Group Introduction: Introduction of the acetyl, hydroxy, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: To handle the volume of reactants.
Optimization of Reaction Conditions: To maximize yield and purity.
Purification Processes: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of dyes,
Properties
CAS No. |
87702-82-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-acetyl-8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-7(14)8-5-9-12(17-2)4-3-10(15)13(9)11(16)6-8/h3-4,8,15H,5-6H2,1-2H3 |
InChI Key |
VLPGISQWNYUVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


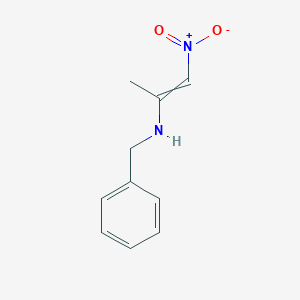
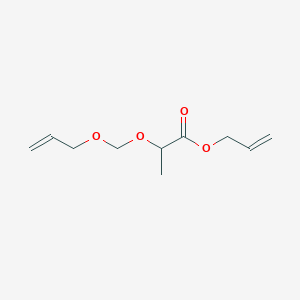

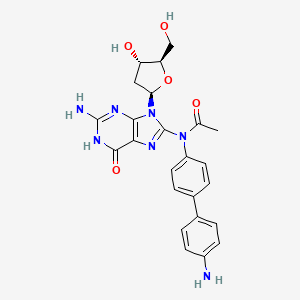
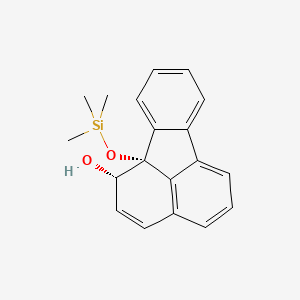
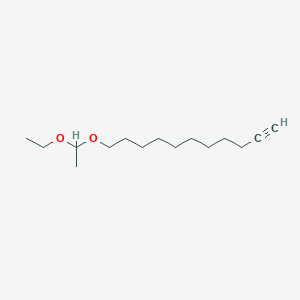

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

